Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-13-17(19(24)26-14-9-5-3-2-4-6-10-14)18(23-20(25)22-13)15-11-7-8-12-16(15)21/h7-8,11-12,14,18H,2-6,9-10H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUIQLCVZDSIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OC3CCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 376.88 g/mol
- IUPAC Name : this compound
The compound features a cyclooctyl group, a chlorophenyl moiety, and a pyrimidine ring structure, which are crucial for its biological activity. The presence of chlorine is particularly significant as it can enhance binding affinity to various biological targets through halogen bonding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with proteins, potentially modulating enzyme activity or receptor functions. The chlorophenyl group may enhance hydrophobic interactions with protein targets, increasing the compound's efficacy.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Research has shown that derivatives of tetrahydropyrimidines can inhibit the growth of various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Compounds with similar structures have been evaluated for their antioxidant potential. The presence of functional groups in this compound may contribute to radical scavenging activity:
Case Studies
- Screening for Type III Secretion System Inhibitors : A dissertation explored various compounds for their ability to inhibit the type III secretion system in bacteria. While this compound was not specifically mentioned, related compounds were screened and showed promising results in reducing bacterial virulence factors .
- Synthesis and Evaluation of Related Compounds : A study focused on the synthesis of pyrimidine derivatives and their biological evaluations indicated that modifications in the substituents significantly affect their biological profiles. This suggests that this compound could be optimized for enhanced activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has shown promising anticancer effects in various studies. It appears to induce apoptosis in cancer cells through several mechanisms, including modulation of cell cycle progression and activation of caspases.
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings indicate that this compound may be more effective than standard chemotherapeutic agents in certain contexts.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects. Studies utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.
Case Studies
Several case studies have explored the biological effects of this compound:
Study on Antimicrobial Activity (2024)
Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
Anticancer Activity Evaluation (2023)
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Inflammation Model Study (2025)
Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Chemical Reactions Analysis
Substitution Reactions at the Chlorophenyl Group
The 2-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:
These reactions typically proceed via a two-step mechanism:
-
Deprotonation of the nucleophile (e.g., SH⁻ or OMe⁻).
-
Electrophilic attack at the para position relative to the chlorine atom, facilitated by electron-withdrawing effects of the substituent .
Oxidation of the Pyrimidine Ring
The 2-oxo-1,2,3,4-tetrahydropyrimidine core is susceptible to oxidation, particularly at the C5-C6 double bond:
Oxidation pathways are highly dependent on reaction stoichiometry and temperature .
Ester Group Reactivity
The cyclooctyl carboxylate ester participates in hydrolysis and transesterification:
The ester’s bulkiness (cyclooctyl group) slows hydrolysis compared to smaller esters like ethyl analogs .
Reduction of the Pyrimidine Ring
Catalytic hydrogenation selectively reduces the C5-C6 double bond:
Steric hindrance from the cyclooctyl group limits accessibility to the reducing agents .
Comparative Reactivity Table
Key contrasts with structurally similar compounds:
The cyclooctyl ester’s steric bulk reduces reaction rates compared to ethyl/methyl esters, while the 2-chlorophenyl group enhances electrophilicity at the ortho position .
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Property Comparisons
The following table summarizes key structural and physical properties of the target compound and its analogs:
Key Observations:
- Ester Group Influence : The cyclooctyl ester in the target compound is bulkier than methyl, ethyl, or octadec-9-enyl groups, which may reduce solubility in polar solvents compared to smaller esters .
- Thioxo vs. Oxo : Replacement of the 2-oxo group with 2-thioxo (e.g., in and ) results in lower melting points or oily states, likely due to reduced crystallinity from weaker intermolecular hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing cyclooctyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting substituted aldehydes (e.g., 2-chlorobenzaldehyde) with β-keto esters (e.g., cyclooctyl acetoacetate) and urea/thiourea under acidic conditions to form the tetrahydropyrimidine core .
- Cyclization : Controlled heating (80–100°C) in polar aprotic solvents like ethanol or DMF with catalysts such as HCl or p-toluenesulfonic acid (PTSA) to promote ring closure .
- Esterification : Use of cyclooctanol and coupling agents (e.g., DCC/DMAP) to introduce the cyclooctyl ester group .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Techniques :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. Data refinement via SHELXL (e.g., R-factor < 0.05) ensures accuracy .
- NMR Spectroscopy : H and C NMR verify substituent positions. For example, the 2-chlorophenyl group shows characteristic aromatic protons at δ 7.2–7.5 ppm, while the cyclooctyl ester’s methylene protons appear at δ 1.2–1.8 ppm .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 433.2) and purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Thymidine Phosphorylase Inhibition : IC values of ~5.3 µM observed in analogues with 2-chlorophenyl substituents, suggesting potential anticancer applications .
- Antimicrobial Activity : Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC ~32 µg/mL) due to interactions with microbial cell membranes .
Advanced Research Questions
Q. How do substituent variations (e.g., halogen position, ester groups) influence biological activity and selectivity?
- Structure-Activity Relationship (SAR) Insights :
- Halogen Position : 2-Chlorophenyl derivatives show 2–3× higher thymidine phosphorylase inhibition than 4-chloro or 4-bromo analogues due to steric and electronic effects .
- Ester Groups : Cyclooctyl esters enhance lipophilicity (logP ~4.2), improving blood-brain barrier penetration compared to methyl or ethyl esters (logP ~2.5) .
Q. What crystallographic techniques resolve challenges in structural elucidation, such as disorder or twinning?
- Advanced Tools :
- SHELXD/SHELXE : Used for experimental phasing in cases of weak diffraction or pseudosymmetry. Twin refinement (TWIN/BASF commands in SHELXL) addresses twinning issues .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for identifying dynamic disorder in the cyclooctyl group .
- Case Study : A monoclinic P2/c crystal system (a = 12.6876 Å, β = 114.443°) was resolved using SHELXL-2018, with R = 0.048 for high-resolution data (d ~0.84 Å) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?
- Analysis Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
